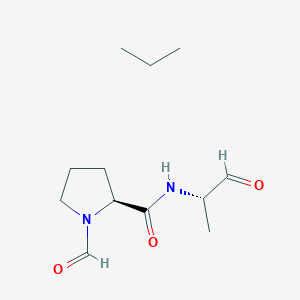Innate Defense-Regulator Peptide
CAS No.: 940291-10-1
Cat. No.: VC7854164
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 940291-10-1 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | (2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane |
| Standard InChI | InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1 |
| Standard InChI Key | RCTYDUUDOSRQTI-WSZWBAFRSA-N |
| Isomeric SMILES | CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O |
| SMILES | CCC.CC(C=O)NC(=O)C1CCCN1C=O |
| Canonical SMILES | CCC.CC(C=O)NC(=O)C1CCCN1C=O |
Introduction
Structural and Functional Characteristics of IDR Peptides
Origins and Design Principles
IDR peptides are rationally designed derivatives of natural HDPs, which are evolutionarily conserved components of innate immunity. For example, IDR-1018 originates from bovine bactenecin, a neutrophil-derived HDP, and was optimized to enhance immunomodulatory activity while reducing cytotoxicity . These synthetic peptides typically retain the amphipathic structure of natural HDPs—featuring clusters of positively charged residues (e.g., arginine, lysine) and hydrophobic domains—but exhibit improved stability and selectivity.
Table 1: Key IDR Peptides and Their Structural Features
| Peptide | Parent HDP | Sequence Modifications | Molecular Weight | Net Charge |
|---|---|---|---|---|
| IDR-1018 | Bactenecin | Substitutions at positions 4, 7 | 1,912 Da | +5 |
| IDR-1002 | Bactenecin | Truncation + W8 stabilization | 1,845 Da | +4 |
| IDR-HH2 | Bactenecin | Hydrophobic helix stabilization | 1,890 Da | +3 |
Physicochemical Properties
The therapeutic efficacy of IDR peptides correlates with their:
-
Cationic charge density: Facilitates interaction with anionic microbial membranes and host cell receptors .
-
Hydrophobic moment: Determines membrane insertion depth and intracellular signaling modulation .
-
Structural plasticity: Adopts α-helical or β-sheet conformations depending on microenvironment .
Mechanisms of Immunomodulatory Action
Neutrophil Recruitment and Polarization
IDR peptides enhance neutrophil-mediated immunity through:
-
β₂ integrin activation: Increasing adhesion to endothelial cells by 2.3-fold (p < 0.01) via CD11b/CD18 upregulation .
-
Chemokine induction: Stimulating IL-8/CXCL8 production (up to 450 pg/mL) through MAPK/ERK pathways .
-
Reactive oxygen species (ROS) regulation: Suppressing LPS-induced ROS by 68% while preserving microbial killing capacity .
Cytokine and Anti-Inflammatory Modulation
A hallmark of IDR activity is their bidirectional cytokine regulation:
-
Pro-inflammatory suppression: Reducing TNF-α and IL-6 levels by 40–60% in sepsis models .
-
Anti-inflammatory induction: Elevating IL-1RA (3.1-fold) and stanniocalcin-1 (2.8-fold) in bronchial epithelia .
Table 2: Cytokine Modulation by IDR-1018 in Murine Models
| Condition | IL-6 Reduction | TNF-α Reduction | IL-1RA Induction |
|---|---|---|---|
| S. aureus sepsis | 58% (p=0.003) | 47% (p=0.01) | 2.9-fold (p=0.02) |
| Cerebral malaria | 62% (p=0.001) | 51% (p=0.004) | 3.4-fold (p=0.01) |
| Preterm birth model | 55% (p=0.008) | 43% (p=0.02) | 2.7-fold (p=0.03) |
Biofilm Disruption and Antibiotic Synergy
IDR-1018 demonstrates broad-spectrum anti-biofilm activity:
-
Prevention: Reduces Pseudomonas aeruginosa biofilm biomass by 82% at 32 μg/mL .
-
Eradication: Disperses mature Staphylococcus epidermidis biofilms with 4.3-log CFU reduction .
-
Synergy: Lowers ciprofloxacin MIC against MRSA from 32 μg/mL to 2 μg/mL .
Therapeutic Applications and Preclinical Efficacy
Wound Healing Acceleration
In S. aureus-infected porcine wounds, IDR-1018 treatment:
-
Reduced wound closure time from 21 days (control) to 14 days (p=0.007) .
-
Enhanced fibroblast respiration rate by 35% (p=0.01) without cytotoxicity .
-
Failed to improve healing in diabetic murine models, highlighting metabolic pathway dependencies .
Neuroprotective Effects
In preterm birth-associated neuronal injury models:
Challenges and Future Directions
Metabolic Stability Optimization
Current limitations include:
-
Proteolytic degradation: Serum half-life <30 minutes for most IDRs .
-
Renal clearance: Molecular weights <5 kDa necessitate delivery vehicle development .
Diabetic Wound Healing Paradox
The lack of efficacy in diabetic models suggests:
-
Dysregulated AMPK/mTOR pathways impair IDR-mediated fibroblast activation .
-
Advanced glycation end-products (AGEs) may block peptide-receptor interactions .
Table 3: Priority Development Areas for IDR Peptides
| Challenge | Current Status | Proposed Solutions |
|---|---|---|
| Oral bioavailability | <1% (preclinical) | Lipid nanocapsule encapsulation |
| Manufacturing cost | $3,200/g (lab-scale) | Solid-phase synthesis scaling |
| Regulatory approval | Phase I (IDR-1018) | Orphan drug designation pursuit |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume